tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Description
tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at position 1 and a 2,2,2-trifluoroethyl substituent at position 2 in the S-configuration. This compound is structurally significant in medicinal chemistry due to the trifluoroethyl group’s electron-withdrawing properties and metabolic stability, which can enhance binding affinity and pharmacokinetic profiles in drug candidates .
Properties
IUPAC Name |
tert-butyl (2S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJQPSDQSUMFFG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A typical procedure involves:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
Example :
Trifluoroethylation Strategies
Introducing the 2,2,2-trifluoroethyl group requires precise control to avoid racemization and ensure regioselectivity.
Nucleophilic Substitution
The Boc-protected piperazine undergoes alkylation with 2,2,2-trifluoroethylating agents:
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ or Cs₂CO₃ as base.
-
Temperature : 80–110°C under microwave irradiation for accelerated kinetics.
Reaction Scheme :
Challenges :
Stereoselective Synthesis of the (S)-Enantiomer
Achieving enantiomeric purity demands asymmetric catalysis or resolution techniques.
Chiral Auxiliary-Mediated Synthesis
Ellman’s sulfinamide auxiliary enables diastereoselective trifluoroethylation:
-
Imine Formation : React Boc-piperazine with (R)- or (S)-tert-butanesulfinamide.
-
Trifluoroethylation : Add TMSCF₃ (Ruppert–Prakash reagent) to the sulfinylimine intermediate.
-
Auxiliary Removal : Acidic hydrolysis yields the (S)-enantiomer with >90% ee.
Key Data :
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation resolves racemic mixtures:
-
Substrate : Racemic tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate.
-
Conditions : Vinyl acetate in tert-butyl methyl ether (TBME) at 30°C.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.70–3.20 (m, 8H, piperazine), 3.55 (q, J = 10.2 Hz, 2H, CF₃CH₂).
-
¹³C NMR : δ 28.3 (Boc CH₃), 80.5 (Boc C), 154.2 (C=O), 124.5 (q, J = 277 Hz, CF₃).
Industrial-Scale Production
Continuous Flow Systems
Cost-Efficiency Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Catalyst Loading | 5 mol% | 1 mol% |
| Reaction Time | 24 h | 2 h |
| Purity | 98% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the trifluoroethyl group.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate exhibit antimicrobial properties. For example, derivatives of piperazine have been shown to inhibit the growth of gram-positive bacteria through mechanisms that disrupt protein synthesis. This makes them potential candidates for developing new antibiotics against resistant strains.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. In vitro experiments demonstrated that related piperazine derivatives could protect neuronal cells from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research. The mechanism appears to involve reducing oxidative stress and inflammation in neuronal tissues.
Anticancer Potential
Initial studies have explored the anticancer potential of piperazine derivatives, including this compound. These compounds have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Further investigation is needed to elucidate the specific pathways involved.
Case Study 1: Antimicrobial Evaluation
A study published in Antibiotics assessed the antimicrobial activity of various piperazine derivatives against common pathogens. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Case Study 2: Neuroprotective Mechanism
In a rodent model of Alzheimer’s disease, treatment with a related piperazine derivative resulted in improved cognitive function and reduced neuroinflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for cognitive decline associated with neurodegenerative diseases.
Data Table: Biological Activities Comparison
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes. The trifluoroethyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
tert-Butyl 4-methylpiperazine-1-carboxylate
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
tert-Butyl 2-((2,2,2-trifluoroethoxy)methyl)piperazine-1-carboxylate
- Structure : Trifluoroethoxymethyl substituent at position 2.
- Properties :
- Key Difference: The ether group may reduce steric hindrance but increase metabolic stability relative to non-fluorinated analogs .
Stereochemical and Functional Group Comparisons
(S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Anticancer Activity in Piperazine Derivatives
Succinate Receptor Tracers
- Example : Fluorescent tracers with Boc-protected piperazines show high receptor affinity.
- Trifluoroethyl Role : Fluorine’s electronegativity could stabilize dipole interactions in receptor-binding domains .
Biological Activity
tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoroethyl group and a tert-butyl carbamate moiety, has been studied for its pharmacological properties, including antimicrobial and anticancer activities.
- Chemical Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- CAS Number : 1240582-25-5
The biological activity of piperazine derivatives like this compound can be attributed to their conformational flexibility and polar nitrogen atoms. These features enhance interactions with various macromolecules in biological systems, potentially leading to significant pharmacological effects .
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit moderate antibacterial and antifungal activities. For instance, studies have shown that certain piperazine compounds demonstrate activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. While specific MIC values for this compound are not detailed in the literature, similar compounds have shown MIC values ranging from 4–8 μg/mL against resistant strains .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. Notably, it was found to inhibit cell proliferation in several cancer lines. For instance, derivatives with structural similarities displayed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and murine leukemia cells .
Case Study: In Vitro Antiproliferative Activity
A study examining the antiproliferative effects of piperazine derivatives found that compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 9.6 ± 0.7 |
| Compound B | L1210 | 41 ± 3 |
| tert-butyl (S)-... | TBD | TBD |
This table illustrates the varying potency of related compounds, indicating the need for further research into the specific activities of this compound.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data for this compound is limited, similar compounds have demonstrated moderate bioavailability and favorable metabolic profiles in animal models .
Q & A
Q. Optimization Strategies :
- Maintain reaction temperatures between 0–25°C to minimize side reactions.
- Use anhydrous solvents and molecular sieves to suppress hydrolysis .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of analytical techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoroethyl group (δ ~3.8 ppm for -CH₂CF₃) and tert-butyl group (δ ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 298.3 (C₁₂H₂₁F₃N₂O₃) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) detects impurities <1% .
Advanced: How does the electron-withdrawing trifluoroethyl group influence reactivity in downstream modifications?
Methodological Answer:
The -CF₃ group stabilizes negative charges during nucleophilic attacks, enhancing electrophilic substitution at the piperazine ring . Examples:
- Acylation : Reacts preferentially with acyl chlorides at the secondary amine site due to increased electrophilicity.
- Sulfonylation : Trifluoroethyl-directed regioselectivity observed in reactions with sulfonyl chlorides .
Experimental Design : - Compare reaction rates with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) via kinetic studies .
Advanced: What stereochemical challenges arise during synthesis, and how are enantiomeric impurities controlled?
Methodological Answer:
The (S)-configuration at the piperazine C2 position is prone to racemization under acidic/basic conditions. Mitigation strategies:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Dynamic Kinetic Resolution (DKR) : Employ enzymes like Candida antarctica lipase A (CAL-A) in tert-butyl methyl ether (TBME) to bias enantioselectivity .
Q. Data Analysis :
- Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD).
Advanced: What mechanisms explain this compound’s interactions with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
Piperazine derivatives often modulate neurotransmitter receptors (e.g., serotonin/dopamine) via hydrogen bonding and hydrophobic interactions. For this compound:
- Receptor Docking Studies : Computational models (AutoDock Vina) predict binding at the 5-HT₃ receptor’s hydrophobic pocket, stabilized by -CF₃ interactions .
- In Vitro Assays : Measure IC₅₀ values using radioligand displacement (e.g., [³H]-GR65630 for 5-HT₃ antagonism) .
Advanced: How do contradictory pharmacological data across studies arise, and how can they be resolved?
Case Study : Discrepancies in reported binding affinities (e.g., µM vs. nM ranges) may stem from:
- Assay Conditions : Variations in buffer pH, ionic strength, or temperature .
- Enantiomeric Purity : Unresolved racemic mixtures skew dose-response curves .
Q. Resolution Protocol :
- Standardize assay protocols (e.g., uniform Tris-HCl buffer, pH 7.4).
- Validate compound purity via chiral HPLC before testing .
Advanced: What computational tools are used to model its 3D conformation and predict bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulations in GROMACS assess conformational stability in aqueous/lipid bilayers .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., -CF₃) with logP and IC₅₀ .
Software : Schrödinger Suite, Gaussian 16 (DFT calculations for charge distribution).
Advanced: How is dynamic kinetic resolution applied to improve enantioselectivity during synthesis?
Methodological Answer:
DKR combines racemization catalysts (e.g., Shvo’s catalyst) with CAL-A in TBME to achieve >90% ee .
- Racemization Rate : Optimized at 40°C to match enzymatic acylation kinetics.
- Workflow :
- React tert-butyl piperazine with trifluoroethyl bromide.
- Add CAL-A and racemization catalyst.
- Monitor ee via periodic chiral HPLC sampling .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Storage : -20°C in amber vials under argon; shelf life >12 months.
- Degradation Pathways : Hydrolysis of the tert-butyloxycarbonyl (Boc) group in humid conditions .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How do structural analogs (e.g., cyclopropyl or fluorophenyl derivatives) compare in activity?
Q. Comparative Analysis :
| Analog | Modification | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| (S)-Trifluoroethyl (this compound) | -CF₃ at C2 | 120 ± 15 | |
| (S)-Cyclopropyl | Cyclopropyl at C2 | 450 ± 30 | |
| 2-Fluorophenyl | Aromatic fluorine at C3 | 890 ± 45 |
Key Insight : The -CF₃ group enhances lipophilicity and target engagement compared to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
